molecular formula C7H12BrN3O2S B13637645 4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine

Cat. No.: B13637645
M. Wt: 282.16 g/mol
InChI Key: VSUMSMQCDWXWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a propyl chain attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine typically involves multiple steps. One common method includes the following steps:

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the brominated intermediate with a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert it to sulfide or thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Sulfonylation: Methylsulfonyl chloride, triethylamine

    Amination: Amine sources, such as ammonia or primary amines

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used

    Oxidation Products: Sulfone derivatives

    Reduction Products: Sulfide or thiol derivatives

    Coupling Products: Biaryl or alkyl-aryl compounds

Scientific Research Applications

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the methylsulfonyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazole: Lacks the amine group, which may affect its reactivity and biological activity.

    1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-3-amine:

    4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-5-amine: Positional isomer with the amine group at a different position on the pyrazole ring, potentially leading to different chemical and biological properties.

Uniqueness

4-Bromo-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-3-amine is unique due to the specific combination of functional groups attached to the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H12BrN3O2S

Molecular Weight

282.16 g/mol

IUPAC Name

4-bromo-1-(3-methylsulfonylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H12BrN3O2S/c1-14(12,13)4-2-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

VSUMSMQCDWXWKR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCN1C=C(C(=N1)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.